molecular formula C22H29ClN4O4S2 B2875490 N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217053-69-4

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2875490
CAS No.: 1217053-69-4
M. Wt: 513.07
InChI Key: LDVDMBLZPXXUGX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-(N,N-dimethylsulfamoyl) substituent on the benzene ring, a 5-methoxybenzo[d]thiazol-2-yl group, and a 3-(dimethylamino)propyl side chain. Its molecular formula is C₂₂H₂₈ClN₅O₃S₂, with a molecular weight of 542.06 g/mol. Although specific biological data are unavailable in the provided evidence, its structural features suggest applications in kinase inhibition or antimicrobial research, given the prevalence of sulfonamide and heterocyclic motifs in such domains .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2.ClH/c1-24(2)13-6-14-26(22-23-19-15-17(30-5)9-12-20(19)31-22)21(27)16-7-10-18(11-8-16)32(28,29)25(3)4;/h7-12,15H,6,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDMBLZPXXUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Reference
N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride C₂₂H₂₈ClN₅O₃S₂ 542.06 Benzamide, 4-(dimethylsulfamoyl), 5-methoxybenzo[d]thiazol-2-yl, dimethylamino propyl Likely EDCI/HOBt-mediated amidation
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride () C₂₁H₂₃ClN₄O₂S₂ 463.00 Benzothiazole carboxamide, 4-methoxybenzo[d]thiazol-2-yl, dimethylamino propyl Amide coupling
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) C₂₁H₁₅ClN₆O 403.10 Pyrazole carboxamide, chloro, phenyl, cyano EDCI/HOBt coupling
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () C₁₇H₁₂N₂O₃S 324.36 Thiazolidinedione, benzamide, phenyl Carbodiimide-mediated coupling

Key Differences and Implications

Core Structure: The target compound’s benzamide core distinguishes it from pyrazole () and thiazolidinedione () derivatives. The benzo[d]thiazole ring system may enhance aromatic stacking interactions in biological systems compared to pyrazole or thiazolidinedione cores.

Substituent Effects: The dimethylamino propyl chain in the target compound and analog likely enhances solubility and membrane permeability compared to simpler alkyl or aryl groups in and compounds. The 5-methoxy group on the benzo[d]thiazole ring may modulate lipophilicity and metabolic stability relative to the chloro or cyano substituents in pyrazole derivatives .

Synthetic Routes :

  • All compounds utilize amide coupling strategies (e.g., EDCI/HOBt in , carbodiimides in ). The target compound’s synthesis likely follows similar protocols, given the prevalence of these methods for heterocyclic amides .

Physicochemical and Predicted Properties

  • Solubility: The dimethylamino propyl group may confer better aqueous solubility than the hydrophobic pyrazole derivatives (e.g., 3a in ).
  • Molecular Weight : The higher molecular weight (542.06 vs. 324–463 g/mol) could impact bioavailability, necessitating formulation optimization.
  • Bioactivity: Sulfonamide-containing compounds often exhibit antibacterial or diuretic activity, whereas thiazolidinediones () are antidiabetic.

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